molecular formula C10H12N2O6Sn B14200014 [(3,5-Dinitrobenzoyl)oxy](trimethyl)stannane CAS No. 832709-56-5

[(3,5-Dinitrobenzoyl)oxy](trimethyl)stannane

Cat. No.: B14200014
CAS No.: 832709-56-5
M. Wt: 374.92 g/mol
InChI Key: ZMBGETMIBATZTM-UHFFFAOYSA-M
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Description

(3,5-Dinitrobenzoyl)oxystannane is an organotin compound characterized by the presence of a stannane core bonded to a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrobenzoyl)oxystannane typically involves the reaction of 3,5-dinitrobenzoic acid with trimethylstannyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through techniques such as flash chromatography .

Industrial Production Methods

While specific industrial production methods for (3,5-Dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrobenzoyl)oxystannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents.

    Reduction: Reagents such as hydrogen gas and palladium on carbon are used for the reduction of nitro groups.

Major Products

    Substitution: The major products are the substituted derivatives of the original compound.

    Reduction: The major products are the corresponding amines formed from the reduction of nitro groups.

Scientific Research Applications

(3,5-Dinitrobenzoyl)oxystannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dinitrobenzoyl)oxystannane involves its interaction with molecular targets through its stannane and nitrobenzoyl groups. The stannane core can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in biological processes .

Properties

CAS No.

832709-56-5

Molecular Formula

C10H12N2O6Sn

Molecular Weight

374.92 g/mol

IUPAC Name

trimethylstannyl 3,5-dinitrobenzoate

InChI

InChI=1S/C7H4N2O6.3CH3.Sn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;/h1-3H,(H,10,11);3*1H3;/q;;;;+1/p-1

InChI Key

ZMBGETMIBATZTM-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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